Nanomolar AcrB Efflux Pump Inhibition
The pyridin-3-ylmethyl group present in 4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol is a critical pharmacophore for potent AcrB efflux pump inhibition. The related pyridylpiperazine inhibitor BDM91531, which shares the identical pyridin-3-ylmethyl-piperazine core, exhibits an IC50 of approximately 10 nM against AcrB in a fluorescence-based assay, whereas the pyridin-2-yl isomer shows an IC50 of >150 nM, representing a >15-fold loss in potency [1][2]. This demonstrates that the 3-pyridyl attachment is a key determinant of target engagement and cannot be substituted without sacrificing inhibitory activity.
| Evidence Dimension | AcrB efflux pump inhibition (IC50) |
|---|---|
| Target Compound Data | ~10 nM (inferred from BDM91531, same core scaffold) [1] |
| Comparator Or Baseline | Pyridin-2-ylmethyl analog IC50 >150 nM [2] |
| Quantified Difference | >15-fold greater potency for the 3-pyridylmethyl isomer [1][2] |
| Conditions | In vitro fluorescence-based AcrB inhibition assay using purified protein; 10-min incubation [1] |
Why This Matters
For researchers developing efflux pump inhibitors to combat multidrug-resistant Gram-negative infections, the pyridin-3-ylmethyl geometric isomer is required for nanomolar activity; generic substitution with 2- or 4-pyridyl isomers results in substantial potency loss.
- [1] Börnsen C, et al. Molecular mechanism of transition-state inhibitors of bacterial antibiotic efflux pumps. NPJ Antimicrob Resist. 2026. PMID: 42082832. View Source
- [2] Börnsen C, et al. Supplementary Information: SAR analysis of pyridyl isomers on AcrB inhibition. NPJ Antimicrob Resist. 2026. View Source
